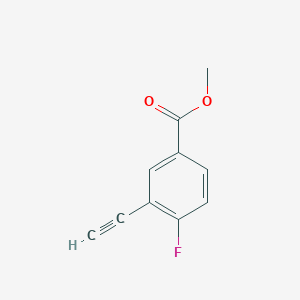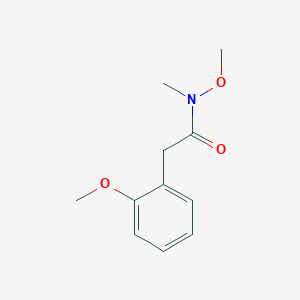
N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide” is not explicitly described in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide” are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide” are not detailed in the sources I found .Applications De Recherche Scientifique
Antinociceptive Pharmacology
A study explored the antinociceptive pharmacology of a novel compound with a similar structure, focusing on its role as a nonpeptidic B1 receptor antagonist. This compound demonstrated significant antinociceptive actions in various pain models, suggesting potential applications in treating inflammatory and neuropathic pain states (Porreca et al., 2006).
Anticonvulsant Activities
Research on substituted N-benzyl 2-acetamidoacetamides, which share a functional group with the compound of interest, highlighted their significant protection against seizures in animal models. This study underscores the importance of the 2-acetamido substituent for anticonvulsant activity, potentially guiding the design of new therapeutic agents for epilepsy (Choi et al., 1996).
Neurokinin Receptor Antagonists
Selective antagonists of neurokinin receptors, bearing structural resemblances, were evaluated for their antidepressant-like effects. These compounds reduced immobility times in the forced swim test, a screening method for antidepressants, indicating their potential as novel treatments for depression (Dableh et al., 2005).
Hypolipidaemic and Antiplatelet Activity
Phenoxyacetic acid derivatives related to alpha-asarone, which include similar methoxy groups, were studied for their hypolipidaemic and antiplatelet activities. These compounds showed promise in lowering cholesterol levels and inhibiting platelet aggregation, suggesting their potential in treating hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006).
H(+)/K(+) ATPase Inhibition
A newly synthesized compound, 1-(2-methyl-4-methoxyphenyl)-4-[(3-hydroxypropyl)amino]-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline (DBM-819), showed significant inhibition of gastric acid secretion, positioning it as a potential therapeutic agent for peptic ulcer disease. This research underscores the therapeutic potential of compounds with specific structural features, including methoxy groups (Cheon et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-methoxy-2-(2-methoxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(15-3)11(13)8-9-6-4-5-7-10(9)14-2/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOFQTRXUJNKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid](/img/structure/B1420796.png)

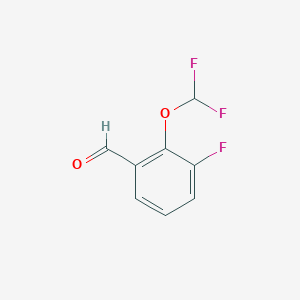


![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)
![2-Oxazolidinone, 3-[6-[2-[(2,6-dichlorophenyl)Methoxy]ethoxy]hexyl]-5-(2,2-diMethyl-4H-1, 3-benzodioxin-6-yl)-, (5R)-](/img/structure/B1420808.png)
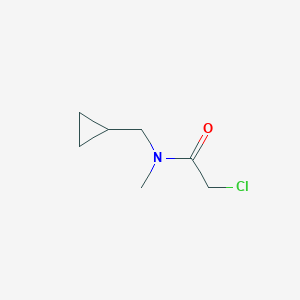
![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)
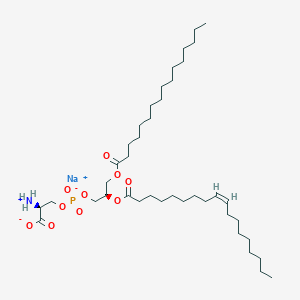
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)


